molecular formula C7H8N2O B1293794 1-Formyl-2-phenylhydrazine CAS No. 622-84-4

1-Formyl-2-phenylhydrazine

Cat. No. B1293794
Key on ui cas rn: 622-84-4
M. Wt: 136.15 g/mol
InChI Key: QIWOKEQEGOOGGH-UHFFFAOYSA-N
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Patent
US06114334

Procedure details

Phenylhydrazine (75 g) was added dropwise at <20° C. to stirred acetic acid (198 ml). When the addition was complete, formamide (27.9 ml) was added in one portion, and the mixture was stirred at ambient temperature for 4 hours. Water (225 ml) was added, and the resulting solid was collected by filtration, washed well with water, and dried in vacuo to give N'-phenylformohydrazide (68.8 g) as a cream solid, m.p. 138-143° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
198 mL
Type
reactant
Reaction Step Two
Quantity
27.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=[O:11])C.C(N)=O>O>[C:1]1([NH:7][NH:8][CH:9]=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
198 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
27.9 mL
Type
reactant
Smiles
C(=O)N
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 68.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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